バフェチニブ

概要

説明

バフェチニブは、NS-187またはINNO-406としても知られており、日本新薬が開発し、CytRxにライセンス供与された実験的な癌治療薬です。これは、チロシンキナーゼLynとBcr-Ablの強力かつ選択的な二重阻害剤です。 バフェチニブは、最初のBcr-Ablチロシンキナーゼ阻害剤であるイマチニブに対する新たな耐性を克服するために開発され、Bcr-Ablキナーゼにおける様々な点変異に対して有効性を示しています .

科学的研究の応用

Chemistry: Bafetinib is used as a model compound to study the structure-activity relationships of tyrosine kinase inhibitors.

Biology: The compound is used to study the role of Lyn and Bcr-Abl kinases in cellular signaling pathways and their involvement in cancer progression.

Medicine: Bafetinib is being investigated for its potential use in the treatment of chronic myeloid leukemia, acute lymphoblastic leukemia, and other cancers resistant to imatinib.

Industry: The compound is used in the development of new tyrosine kinase inhibitors with improved efficacy and reduced side effects .

作用機序

バフェチニブは、チロシンキナーゼLynおよびBcr-Ablを選択的に阻害することによりその効果を発揮します。これらのキナーゼの阻害は、細胞増殖と生存に関与するシグナル伝達経路を混乱させ、癌細胞のアポトーシスを誘導します。 バフェチニブは、キナーゼのATP結合部位に結合し、下流標的のリン酸化を阻止し、その活性を阻害します .

準備方法

バフェチニブは、その有効性と溶解性を高めるために様々な官能基を導入する一連の化学反応によって合成されます。合成経路には、以下のステップが含まれます。

コア構造の形成: バフェチニブのコア構造は、4-メチル-3-(4-ピリミジン-5-イルピリミジン-2-イル)アニリンと3-(トリフルオロメチル)ベンゾイルクロリドを塩基の存在下で反応させて、対応するアミドを形成することによって形成されます。

ピロリジン環の導入: 次に、アミドをカップリング剤の存在下で(3S)-3-(ジメチルアミノ)ピロリジンと反応させて、ピロリジン環を導入します。

化学反応の分析

バフェチニブは、次のような様々な化学反応を受けます。

酸化: バフェチニブは、特にジメチルアミノ基で酸化反応を受けることがあり、N-オキシド誘導体の形成につながります。

還元: この化合物は、特にピリミジン環で還元反応を受けることもでき、ジヒドロピリミジン誘導体の形成につながります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 これらの反応によって生成される主な生成物には、N-オキシド誘導体、ジヒドロピリミジン誘導体、置換誘導体などがあります .

科学研究への応用

化学: バフェチニブは、チロシンキナーゼ阻害剤の構造活性相関を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路におけるLynおよびBcr-Ablキナーゼの役割とその癌の進行への関与を研究するために使用されます。

医学: バフェチニブは、慢性骨髄性白血病、急性リンパ性白血病、およびイマチニブに抵抗性のあるその他の癌の治療における潜在的な使用について調査されています。

類似化合物との比較

バフェチニブは、イマチニブ、ダサチニブ、ニロチニブ、ボスチニブなどの他のチロシンキナーゼ阻害剤と比較されます。イマチニブは最初のBcr-Ablチロシンキナーゼ阻害剤でしたが、バフェチニブはイマチニブ治療で出現した耐性を克服するために開発されました。 バフェチニブは、Bcr-Ablキナーゼにおける様々な点変異に対して有効性を示しており、副作用が少なく、キナーゼのスペクトルが狭く、LynとBcr-Ablのみを標的としています .

類似化合物には、以下が含まれます。

イマチニブ: 慢性骨髄性白血病の治療に使用される最初のBcr-Ablチロシンキナーゼ阻害剤。

ダサチニブ: キナーゼのスペクトルが広い第2世代のBcr-Ablチロシンキナーゼ阻害剤。

ニロチニブ: イマチニブ耐性変異に対して有効性が向上した第2世代のBcr-Ablチロシンキナーゼ阻害剤。

バフェチニブは、その強力な効果、選択性、副作用の低減というユニークな組み合わせにより、他のチロシンキナーゼ阻害剤に抵抗性のある癌の治療のための有望な候補となっています。

生物活性

Bafetinib, also known as INNO-406 or NS-187, is a second-generation dual tyrosine kinase inhibitor primarily developed for the treatment of chronic myelogenous leukemia (CML) and other malignancies. It targets both the Bcr-Abl fusion protein and the Lyn kinase, which are implicated in the pathogenesis of various hematological cancers. This article provides a comprehensive overview of the biological activity of bafetinib, including its mechanisms of action, clinical findings, and potential applications in cancer therapy.

Bafetinib exhibits its therapeutic effects through several key mechanisms:

- Inhibition of Bcr-Abl Kinase : Bafetinib effectively binds to and inhibits the Bcr-Abl fusion protein, which is responsible for the uncontrolled proliferation of CML cells. It has been shown to be 25- to 55-fold more potent than imatinib (Gleevec) in preclinical studies and retains activity against many imatinib-resistant mutations, although it does not inhibit the Thr315Ile mutation .

- Targeting Lyn Kinase : In addition to Bcr-Abl, bafetinib inhibits Lyn kinase, which has been linked to resistance mechanisms in CML and other cancers . This dual targeting may enhance its efficacy in patients who have developed resistance to first-line therapies.

- Reversal of Multidrug Resistance (MDR) : Research indicates that bafetinib can reverse ABCB1- and ABCG2-mediated multidrug resistance by blocking drug efflux functions. This property allows for increased intracellular accumulation of chemotherapeutic agents like doxorubicin and paclitaxel .

Clinical Studies and Efficacy

Several clinical trials have evaluated the safety and efficacy of bafetinib in various cancer types:

Phase I Trials

In initial Phase I trials, bafetinib demonstrated clinical activity in patients with CML who were intolerant or resistant to imatinib. A significant proportion of these patients achieved major cytogenetic responses .

Phase II Trials

- B-cell Chronic Lymphocytic Leukemia (B-CLL) : The ENABLE Phase II trial assessed bafetinib's efficacy in high-risk B-CLL patients who had failed previous treatments. Patients self-administered oral doses of 240 mg twice daily. Results indicated a promising clinical response rate with manageable side effects .

- Prostate Cancer : Another Phase II trial focused on advanced hormone-refractory prostate cancer. The trial aimed to evaluate tumor shrinkage and progression-free survival among patients receiving bafetinib at similar dosing regimens .

Pharmacokinetics

Bafetinib's pharmacokinetic profile has been studied using intracerebral microdialysis techniques in patients with brain tumors. The results indicated that bafetinib could cross the blood-brain barrier, achieving concentrations sufficient for therapeutic effects against brain tumors .

Case Studies

Several case reports have highlighted the potential of bafetinib in treating various cancers beyond its primary indications:

- Sarcoma and Breast Cancer : Objective clinical responses were observed in patients with sarcoma and breast cancer during exploratory studies, suggesting broader applicability for bafetinib in solid tumors .

Summary of Findings

| Study Type | Cancer Type | Dosing Regimen | Key Findings |

|---|---|---|---|

| Phase I | CML | Not specified | Major cytogenetic response in resistant patients |

| Phase II | B-CLL | 240 mg BID | Promising clinical responses; manageable side effects |

| Phase II | Prostate Cancer | 240 mg BID | Tumor shrinkage observed; ongoing evaluation |

| Pharmacokinetics | Brain Tumors | 240/360 mg | Effective CNS penetration; therapeutic concentrations achieved |

特性

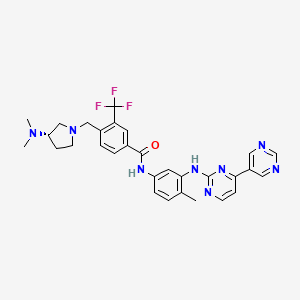

IUPAC Name |

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006512 | |

| Record name | Bafetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859212-16-1 | |

| Record name | Bafetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859212-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bafetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859212161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bafetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bafetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAFETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW4Z03I9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bafetinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bafetinib?

A: Bafetinib is a tyrosine kinase inhibitor that primarily targets Bcr-Abl, Lyn, and Fyn kinases [, , , ]. It binds to these kinases and inhibits their activity, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and other cellular processes.

Q2: How does Bafetinib's inhibition of Lyn kinase affect cancer cells?

A2: Bafetinib's inhibition of Lyn kinase has been shown to have various effects on cancer cells, including:

- Reduced proliferation and survival: Studies in melanoma cells have shown that inhibiting Lyn with Bafetinib reduces cell proliferation, migration, and invasiveness []. This is partially attributed to the inhibition of apoptosis and autophagy via the PI3K/Akt pathway.

- Suppressed metastasis: In breast cancer models, Bafetinib was found to reduce Claudin-2 expression, a protein associated with enhanced liver metastasis []. This suggests a potential role for Bafetinib in suppressing breast cancer metastasis to the liver.

Q3: Does Bafetinib affect the immune system?

A: Research suggests that Bafetinib can impact the immune system, specifically by modulating the activity of plasmacytoid dendritic cells (pDCs) []. Inhibiting Fyn and Lyn kinases with Bafetinib significantly reduced IFN-I and pro-inflammatory cytokine production in pDCs following TLR stimulation. This suggests a potential application for Bafetinib in modulating pDC responses in autoimmune diseases.

Q4: What is the molecular formula and weight of Bafetinib?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Bafetinib, this information can be readily found in chemical databases and resources.

Q5: Is there any spectroscopic data available for Bafetinib?

A5: The provided abstracts do not contain details on the spectroscopic characterization of Bafetinib.

A5: The provided research abstracts primarily focus on Bafetinib's biological activity and clinical applications, with limited information on its material properties, catalytic activity, or computational modeling.

Q6: How do structural modifications of Bafetinib impact its activity against Bcr-Abl?

A: Bafetinib was rationally designed based on the structure of Imatinib, with modifications to enhance binding and potency against Bcr-Abl kinase []. While specific details on the SAR of Bafetinib are not provided in the abstracts, it is known to be more potent than Imatinib against a range of Bcr-Abl mutants, except for the T315I mutation [, , ].

A6: The provided research abstracts focus on the preclinical and clinical aspects of Bafetinib, with limited information on its formulation, stability, regulatory aspects, environmental impact, or related topics.

Q7: What is the bioavailability of Bafetinib?

A: While specific bioavailability data is not provided, the research indicates that Bafetinib is orally active [, , ]. Peak concentrations achieved with a 240mg twice-daily dose were found to be lower than those needed for optimal in vitro activity, prompting investigation of higher doses [].

Q8: Does Bafetinib cross the blood-brain barrier?

A: Yes, Bafetinib has been shown to cross the blood-brain barrier, reaching concentrations sufficient to suppress Bcr-Abl-positive cells []. This characteristic makes it a potential therapeutic candidate for treating brain tumors.

Q9: What is the in vitro activity of Bafetinib against Bcr-Abl positive leukemia cells?

A: Bafetinib demonstrates potent in vitro activity against Bcr-Abl positive leukemia cells, being 25- to 55-fold more potent than Imatinib []. It effectively inhibits the growth of most Bcr-Abl mutants, with the notable exception of the T315I mutation.

Q10: What is the in vivo efficacy of Bafetinib in preclinical models of glioblastoma multiforme?

A: Preclinical studies using mouse models have demonstrated that Bafetinib inhibits the growth of glioblastoma multiforme [, ]. The research suggests that targeting Lyn and Fyn kinase pathways with Bafetinib holds therapeutic potential for this aggressive brain tumor.

Q11: Has Bafetinib been tested in clinical trials for chronic lymphocytic leukemia (CLL)?

A: Yes, a pilot phase II clinical trial investigated Bafetinib in patients with relapsed or refractory CLL []. While no objective responses were observed based on IWCLL 2008 criteria, partial nodal responses were seen in a subset of patients. The study also highlighted the need for higher doses to achieve therapeutic concentrations.

Q12: Is resistance to Bafetinib a concern?

A: Similar to other tyrosine kinase inhibitors, resistance to Bafetinib is a potential concern. While it is effective against many Bcr-Abl mutations that confer resistance to Imatinib, it is ineffective against the T315I mutation [, , ]. This highlights the need for continuous monitoring and alternative therapeutic strategies for patients who develop resistance.

Q13: What are the common adverse events associated with Bafetinib?

A: Clinical trials investigating Bafetinib have reported generally mild to moderate adverse events [, ]. The most common side effects include fatigue, nausea, and elevated liver enzymes. Notably, one patient with Parkinson's disease experienced symptom worsening, warranting further investigation.

A13: The provided research abstracts primarily focus on Bafetinib's mechanism of action, preclinical efficacy, and clinical trial results. They do not provide detailed information on drug delivery, biomarkers, or analytical techniques specific to Bafetinib.

A13: The provided research abstracts do not cover these specific aspects of Bafetinib in detail.

Q14: Are there alternative treatments for Bcr-Abl positive leukemia?

A14: Yes, several other tyrosine kinase inhibitors have been developed and approved for treating Bcr-Abl positive leukemia. These include:

- Second-generation TKIs: Dasatinib, Nilotinib, and Bosutinib are second-generation TKIs that are more potent than Imatinib and effective against some Imatinib-resistant mutations [, , , ].

- Third-generation TKIs: Ponatinib is a third-generation TKI specifically designed to overcome the T315I mutation, which confers resistance to most other TKIs [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。